molecular formula C5H11O8P B103576 [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate CAS No. 15892-22-5

[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

Cat. No. B103576
CAS RN: 15892-22-5
M. Wt: 230.11 g/mol
InChI Key: ILXHFXFPPZGENN-IOVATXLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, commonly known as dTMP, is a nucleotide that plays a crucial role in DNA replication and repair. It is synthesized from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS). The synthesis of dTMP is an essential process for cell proliferation and survival.

Mechanism Of Action

The mechanism of action of dTMP involves its incorporation into DNA during replication and repair. dTMP is converted to deoxythymidine triphosphate (dTTP), which is then incorporated into the growing DNA chain by DNA polymerase. The incorporation of dTMP into DNA is essential for maintaining the integrity of the genetic material and preventing mutations.

Biochemical And Physiological Effects

The biochemical and physiological effects of dTMP are primarily related to its role in DNA replication and repair. The dysregulation of dTMP synthesis has been linked to cancer and other diseases, and several drugs have been developed that target TS to inhibit dTMP synthesis. These drugs have been used in cancer chemotherapy and have shown promising results in clinical trials.

Advantages And Limitations For Lab Experiments

The advantages of using dTMP in lab experiments are its essential role in DNA replication and repair, which makes it a crucial molecule for studying these processes. However, the limitations of using dTMP in lab experiments are its instability and the difficulty of synthesizing it in large quantities.

Future Directions

There are several future directions for research on dTMP, including the development of new TS inhibitors for cancer chemotherapy, the identification of new targets for cancer therapy, and the exploration of the role of dTMP in other cellular processes. Additionally, the development of new methods for synthesizing dTMP in large quantities could facilitate the study of its biochemical and physiological effects.

Synthesis Methods

The synthesis of dTMP involves the conversion of [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate to dTMP by TS. This reaction requires the transfer of a methyl group from 5,10-methylenetetrahydrofolate (mTHF) to [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, which results in the formation of dTMP and dihydrofolate (DHF). TS is a target for cancer chemotherapy, and several drugs have been developed that inhibit its activity.

Scientific Research Applications

The synthesis of dTMP is a crucial process for cell proliferation and survival, and its dysregulation has been linked to cancer and other diseases. Therefore, understanding the mechanism of dTMP synthesis and its regulation is essential for the development of new cancer therapies and treatments for other diseases.

properties

CAS RN

15892-22-5

Product Name

[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1

InChI Key

ILXHFXFPPZGENN-IOVATXLUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O

SMILES

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O

synonyms

xylose 1-phosphate
xylose 1-phosphate, (alpha-D)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.